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molecular formula C9H6O2 B035378 Coumarin CAS No. 103802-83-1

Coumarin

Cat. No. B035378
M. Wt: 146.14 g/mol
InChI Key: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05482986

Procedure details

The same procedures as Example 1 were carried out except that 150 parts of ethyl p-aminobenzoate were replaced by 150 parts of ethyl m-aminobenzoate. The 2H-1-benzopyran-2-on compound thus obtained was 228 parts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:12]=[CH:11][C:5]([C:6](OCC)=O)=[CH:4][CH:3]=1.NC1C=[C:16](C=CC=1)[C:17]([O:19]CC)=[O:18]>>[O:19]1[C:11]2[CH:12]=[CH:2][CH:3]=[CH:4][C:5]=2[CH:6]=[CH:16][C:17]1=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C=CC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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